3-Chloropyridine
Overview
Description
3-Chloropyridine, also known as this compound, is a useful research compound. Its molecular formula is C5H4ClN and its molecular weight is 113.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 7.74 mg/l at 25 °c (est)slightly soluble in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60200. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Lithiation Studies : Gros, Choppin, and Fort (2003) explored the lithiation pathway of 2-chloro and 2-methoxypyridine with lithium dialkylamides, using 3-Chloropyridine (Gros, Choppin, & Fort, 2003).
Vibrational Spectra and Molecular Structures : Boopalachandran, Sheu, and Laane (2012) studied this compound in relation to its vibrational spectra and molecular structures (Boopalachandran, Sheu, & Laane, 2012).
Enthalpies of Formation : Rau and Wenthold (2011) used this compound to determine the absolute enthalpies of formation of 2,3, and 2,4-pyridynes (Rau & Wenthold, 2011).
Oxidation of Pyridines : Dell’Arciprete et al. (2007) studied the oxidation of pyridines with sulphate radicals, incorporating this compound in their research (Dell’Arciprete et al., 2007).
Photodissociation Dynamics : Srinivas and Upadhyaya (2016) investigated the photodissociation dynamics of chlorine atoms in this compound and other related compounds (Srinivas & Upadhyaya, 2016).
Vibrational Spectroscopy in Metal-Ligand Bond Formation : Akalin and Akyuz (2011) analyzed the influence of metal-ligand bond formation on the vibrational wavenumbers of this compound derivatives (Akalin & Akyuz, 2011).
Hyperfine Structure Components : Heineking and Dreizler (1988) used this compound to study chemical reactions and hyperfine structure components (Heineking & Dreizler, 1988).
Vibronic Structure Analysis : Helle, Raeker, and Grotemeyer (2021) focused on the effects of m-chlorine substitution on the vibronic structure of this compound (Helle, Raeker, & Grotemeyer, 2021).
Photocatalytic Degradation : Abramović et al. (2004) researched the photocatalytic degradation of 3-amino-2-chloropyridine in TiO2-containing suspensions (Abramović et al., 2004).
Infrared Spectra Studies : Bakiler, Maslov, and Akyuz (1999) studied the IR spectra of this compound and its metal complexes to understand coordination effects (Bakiler, Maslov, & Akyuz, 1999).
Mechanism of Action
Target of Action
3-Chloropyridine is primarily used as a building block in organic synthesis . It serves as a substrate for many coupling processes, including the Heck reaction, Suzuki reaction, and Ullmann reaction
Mode of Action
The mode of action of this compound is largely dependent on the specific chemical reaction it is involved in. For instance, in the Heck reaction, this compound acts as a substrate, undergoing a palladium-catalyzed carbon-carbon bond formation . In the Suzuki reaction, it participates in a palladium-catalyzed cross-coupling with boronic acids .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific reactions it is involved in. As a substrate for various coupling reactions, it can contribute to the synthesis of a wide range of organic compounds . .
Pharmacokinetics
It is known that the compound is a colorless liquid with a density of 1194 g/cm^3 and a boiling point of 148 °C .
Result of Action
The result of this compound’s action is largely dependent on the specific reaction it is involved in. As a substrate in various coupling reactions, it can contribute to the formation of a wide range of organic compounds . The specific molecular and cellular effects of these compounds can vary widely.
Safety and Hazards
Future Directions
The docking results clearly show that the 3-chloropyridine moieties of the ester-based non-peptidyl inhibitors have a strong propensity to enter the S1 specificity pocket of SARS-CoV Mpro . Therefore, the residues forming the S1 pocket play a major part in the interactions between the inhibitors and SARS-CoV Mpro . The underlying Thorpe-Ingold effect might be considered as another option to adjust the alkylation activity of these compounds .
Biochemical Analysis
Biochemical Properties
3-Chloropyridine is used as a pharmaceutical intermediate . It can be used to produce 3-chloro-pyridine-1-oxide . The compound is a substrate for many coupling processes including the Heck reaction, Suzuki reaction, and Ullmann reaction .
Cellular Effects
It is known that the compound is a substrate for many coupling processes, which could potentially influence cellular processes .
Molecular Mechanism
It is known to be a substrate for many coupling processes, including the Heck reaction, Suzuki reaction, and Ullmann reaction . These reactions could potentially influence its molecular mechanism of action.
Temporal Effects in Laboratory Settings
It is known to be a substrate for many coupling processes, which could potentially influence its stability and degradation over time .
Dosage Effects in Animal Models
It is known that the compound is metabolized into its N-oxide in various animal species .
Metabolic Pathways
It is known that the compound is metabolized into its N-oxide in various animal species .
Properties
IUPAC Name |
3-chloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN/c6-5-2-1-3-7-4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRBCZZQRRPXAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052309 | |
Record name | 3-Chloropyridine | |
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Molecular Weight |
113.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, colorless to light yellow liquid; | |
Record name | 3-Chloropyridine | |
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Boiling Point |
151 °C, BP: 85-87 °C at 100 mm Hg | |
Record name | 3-Chloropyridine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8485 | |
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Flash Point |
66 °C (151 °F) - closed cup | |
Record name | 3-Chloropyridine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8485 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in water | |
Record name | 3-Chloropyridine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8485 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
4.0 [mmHg] | |
Record name | 3-Chloropyridine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Color/Form |
Clear liquid | |
CAS No. |
626-60-8 | |
Record name | 3-Chloropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-60-8 | |
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Record name | 3-Chloropyridine | |
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Record name | 3-CHLOROPYRIDINE | |
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Record name | Pyridine, 3-chloro- | |
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Record name | 3-Chloropyridine | |
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Record name | 3-chloropyridine | |
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Record name | 3-CHLOROPYRIDINE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M13HUC1P4 | |
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Record name | 3-Chloropyridine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8485 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Chloropyridine?
A1: this compound has the molecular formula C5H4ClN and a molecular weight of 113.54 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized using various spectroscopic techniques, including:
- NMR Spectroscopy: Both 1H and 13C NMR spectra provide valuable information about the structure and purity of the compound. [, ]
- FTIR Spectroscopy: Infrared spectroscopy helps identify functional groups and vibrational modes within the molecule. []
- UV-Vis Spectroscopy: This technique is useful for studying electronic transitions and analyzing the compound's behavior in solutions, particularly in hydrogen bonding studies. []
Q3: What are the physical properties of this compound?
A3: this compound is typically a colorless liquid but can also exist as a solid depending on the temperature. It is soluble in common organic solvents like dichloromethane, ether, and tetrahydrofuran. []
Q4: What are the primary applications of this compound?
A4: this compound serves as a versatile building block in organic synthesis. Its key applications include:
- Synthesis of pharmaceuticals and agrochemicals: It acts as a crucial intermediate in the preparation of various biologically active compounds. [, , ]
- Coordination chemistry: It functions as a ligand in coordination complexes with transition metals like palladium, ruthenium, and copper. [, , , ]
- Material science: It has been explored as an additive in developing soft contact lens materials. []
Q5: Can this compound undergo alkoxycarbonylation reactions?
A6: Yes, this compound derivatives like 2,3-dichloropyridines can be selectively mono- or dialkoxycarbonylated using carbon monoxide, an alcohol, and a palladium catalyst. This reaction offers a valuable pathway to synthesize alkyl this compound-2-carboxylates or dialkyl pyridine-2,3-dicarboxylates. []
Q6: What is the role of this compound in Pd-PEPPSI complexes?
A7: this compound often serves as a labile ligand in Pd-PEPPSI (Palladium-Pyridine Enhanced Pre-catalyst Preparation Stabilization and Initiation) complexes. It helps stabilize the palladium precatalyst and can be readily displaced by other ligands or substrates during catalytic cycles. These complexes are widely used in various cross-coupling reactions. [, , ]
Q7: Can you elaborate on the role of this compound in chain-amplified photochemical reactions?
A8: Research suggests that this compound can participate in chain-amplified photochemical fragmentation reactions of N-alkoxypyridinium salts. It acts as a base, facilitating proton-coupled electron transfer (PCET) processes, which are crucial for the chain amplification mechanism. []
Q8: How is computational chemistry employed in understanding this compound reactivity?
A8: Computational methods like density functional theory (DFT) and molecular mechanics calculations provide valuable insights into the reactivity and properties of this compound.
- Reaction mechanism studies: These tools help elucidate reaction pathways, transition state structures, and energy profiles of reactions involving this compound. []
- Molecular modeling: Computational models assist in predicting the structure, stability, and interactions of this compound with other molecules. []
Q9: Are there any established Structure-Activity Relationship (SAR) studies for this compound derivatives?
A9: While specific SAR studies for this compound itself might be limited, research on its derivatives reveals the influence of substituents on reactivity and properties.
- Electronic effects: Electron-withdrawing or -donating groups on the pyridine ring can significantly affect the reactivity of this compound in reactions like Suzuki-Miyaura coupling. []
- Steric effects: Bulky substituents can influence the coordination behavior of this compound with metals, impacting the catalytic activity of resulting complexes. []
Q10: Are there specific formulation strategies for this compound or its derivatives?
A10: Formulation strategies for this compound and its derivatives depend largely on their intended application.
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